4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide
Description
4-Chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-chlorophenyl core linked to a 5-formyl-substituted pyrimidin-2-yl group via a sulfonamide bridge.
Properties
Molecular Formula |
C11H8ClN3O3S |
|---|---|
Molecular Weight |
297.72 g/mol |
IUPAC Name |
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8ClN3O3S/c12-9-1-3-10(4-2-9)19(17,18)15-11-13-5-8(7-16)6-14-11/h1-7H,(H,13,14,15) |
InChI Key |
ZRHUMCGMJORMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as formamide and a suitable aldehyde.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-chloro-N-(5-carboxypyrimidin-2-yl)benzenesulfonamide
Reduction: 4-chloro-N-(5-hydroxymethylpyrimidin-2-yl)benzenesulfonamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes that depend on carbonic anhydrase .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzenesulfonamide scaffold is highly modular, with substituents on the aromatic ring and sulfonamide nitrogen influencing solubility, stability, and bioactivity. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s formyl group (similar to nitro or trifluoromethyl in other analogs) may reduce electron density on the sulfonamide nitrogen, affecting hydrogen-bonding capacity and receptor interactions .
Hypoglycemic Activity
- Chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide): A known antidiabetic drug. The addition of an azaadamantane fragment to related sulfonamides improved hypoglycemic activity, suggesting that nitrogen-containing heterocycles (e.g., pyrimidine in the target compound) may enhance therapeutic effects .
Enzyme Inhibition
- Formyl Group Role: The formyl group in the target compound could enable covalent interactions (e.g., Schiff base formation) with biological targets, a feature absent in analogs with amino or alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
